molecular formula C16H10Cl2N2O B2945265 (E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 341926-63-4

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2945265
CAS No.: 341926-63-4
M. Wt: 317.17
InChI Key: RUEKGOJCWUPARG-UHFFFAOYSA-N
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Description

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to a class of substituted cyanopropenamides, which are of significant interest in the development of novel bioactive molecules. The structure incorporates two chlorophenyl rings and a cyano group, features commonly associated with biological activity . Compounds with similar chlorophenyl-acrylamide scaffolds are frequently investigated as modulators of various biological targets, such as enzyme inhibitors or receptor ligands . The presence of the chloro-substituents can profoundly influence the molecule's pharmacokinetic properties, such as its metabolic stability and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . As a key synthetic intermediate, this enamide can be utilized in the synthesis of more complex heterocyclic systems or serve as a core structure in the exploration of new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-13-6-4-11(5-7-13)8-12(10-19)16(21)20-15-3-1-2-14(18)9-15/h1-9H,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKGOJCWUPARG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 341926-63-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₀Cl₂N₂O. The compound features a unique arrangement of chlorinated phenyl groups and a cyanopropenamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂N₂O
Molecular Weight305.17 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available
CAS Number341926-63-4

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets due to its structural similarity to other bioactive compounds.

  • Proton and Electron Transfer : The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules, and as an electron-transfer reagent, influencing redox reactions in biological systems.
  • Receptor Binding : Similar compounds have shown the ability to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar binding properties.

Biological Activities

Research indicates that this compound may demonstrate various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against particular pathogens require further investigation.
  • Anticancer Potential : The compound's structural features indicate possible anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of compounds structurally related to this compound:

  • In Vitro Studies : Research has shown that related compounds can inhibit melanin production in melanoma cell lines, suggesting that this compound might also possess similar effects .
  • Toxicity Assessments : Safety profiles assessed in human keratinocyte models indicated low cytotoxicity for structurally related compounds, which could imply a favorable safety profile for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural DifferencesBiological Activity
N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamideLacks chlorination on one phenyl groupModerate antimicrobial effects
N-benzyl-3-(3-bromophenyl)-2-cyanoprop-2-enamideContains bromine instead of chlorineEnhanced anticancer properties

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the aromatic rings, functional groups, or backbone modifications. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Inferred Properties
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (Target) 3-ClPh (amide N), 4-ClPh (β-position), α-cyano 330.18 Cyano, amide, chloroaryl High lipophilicity; strong electron-withdrawing effects; potential π-π interactions
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 3-Pyridinylmethyl (amide N), 4-ClPh (β-position), α-cyano 324.76 Cyano, amide, pyridinyl Enhanced solubility due to pyridine; possible H-bonding with N-heterocycle
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide Pyrazol-4-yl (β-position), 2,4,6-trimethylphenyl (amide N), α-cyano 390.90 Cyano, amide, pyrazole, methyl Steric hindrance from trimethylphenyl; altered π-stacking vs. chloroaryl groups
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-Cl-4-FPh (amide N), 4-isobutylphenyl (β-position) 331.81 Amide, chloro-fluoroaryl, isobutyl Increased lipophilicity (isobutyl); dual halogen effects on electronic properties
3-(4-chlorophenyl)-N-hydroxyprop-2-enamide 4-ClPh (β-position), hydroxylamide (N-substituent) 197.62 Hydroxylamide, chloroaryl Reduced electron withdrawal (no cyano); H-bond donor capacity via -NH-OH

Key Differences and Implications

Electronic Effects
  • Dual chloro substituents (3-Cl and 4-Cl) on aromatic rings amplify electron-withdrawing effects, which may stabilize the acrylamide backbone and influence binding in biological targets (e.g., kinase inhibition) .
Solubility and Lipophilicity
  • Replacement of chlorophenyl with pyridinylmethyl () introduces a polar heterocycle, likely improving aqueous solubility but reducing membrane permeability.
Steric and Conformational Effects
  • The trimethylphenyl group in creates significant steric bulk, which may hinder molecular packing in crystals or binding to sterically sensitive targets.
Hydrogen Bonding
  • The hydroxylamide group in acts as a strong H-bond donor/acceptor, enabling interactions absent in the target compound. This could influence crystallization behavior or protein binding .

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